

N3-Aminopseudouridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

N3-Aminopseudouridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

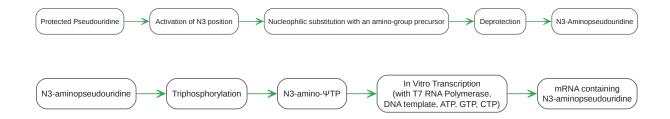
Introduction

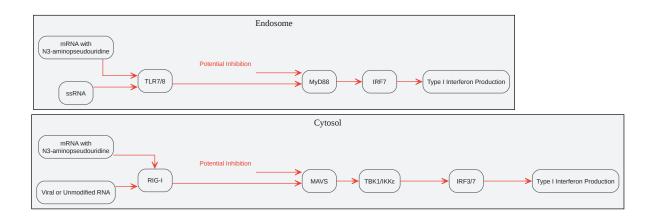
N3-aminopseudouridine is a modified nucleoside, a derivative of pseudouridine, which itself is an isomer of the canonical RNA base uridine. While pseudouridine and its N1-methylated form have gained significant attention for their roles in reducing the immunogenicity of mRNA therapeutics and vaccines, specific and detailed information regarding N3-aminopseudouridine remains scarce in publicly accessible scientific literature. This guide aims to consolidate the currently available information and provide a framework for future research into this potentially significant molecule.

Chemical Structure and Properties

Detailed experimental data on the physicochemical properties of **N3-aminopseudouridine** are not readily available. The following table summarizes the basic information that can be inferred from supplier data and the known properties of related compounds. Further experimental characterization is required to populate a comprehensive data table.

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ N ₃ O ₆	Supplier Data
Molecular Weight	259.22 g/mol	Supplier Data
IUPAC Name	Not available in public databases.	-
CAS Number	Not available in public databases.	-
SMILES String	O[C@H]1INVALID-LINK INVALID-LINK O[C@@H]1CO	Supplier Data
Melting Point	Data not available.	-
Solubility	Data not available.	-
рКа	Data not available.	-


Experimental Protocols


Detailed, validated experimental protocols for the synthesis of **N3-aminopseudouridine** and its subsequent incorporation into mRNA are not currently published in peer-reviewed literature. However, based on established methods for the synthesis and incorporation of other modified nucleosides, the following general methodologies could serve as a starting point for developing specific protocols.

General Approach for Chemical Synthesis of N3-Aminopseudouridine

The synthesis of **N3-aminopseudouridine** would likely involve the chemical modification of a protected pseudouridine precursor. A plausible synthetic route could be conceptualized as follows:

Click to download full resolution via product page

 To cite this document: BenchChem. [N3-Aminopseudouridine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585258#n3-aminopseudouridine-chemicalstructure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com